molecular formula C22H22N4O3 B2901365 N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide CAS No. 1207044-59-4

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide

Cat. No. B2901365
CAS RN: 1207044-59-4
M. Wt: 390.443
InChI Key: VHPGRVRHSMCPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide, also known as MUPP, is a compound that has been extensively studied in the field of medicinal chemistry. MUPP is a picolinamide derivative that has shown potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. This compound also decreases the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, this compound has been shown to decrease blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its therapeutic potential. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans is not well established.

Future Directions

There are several future directions for the study of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to establish the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a compound that has shown potential as a therapeutic agent for the treatment of various diseases. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it an attractive target for further study. However, more research is needed to establish its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide involves the reaction of 4-methoxyphenethylamine with 2-(3-aminophenyl)picolinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)picolinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-29-17-11-9-16(10-12-17)13-15-24-22(28)26-19-7-3-2-6-18(19)25-21(27)20-8-4-5-14-23-20/h2-12,14H,13,15H2,1H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPGRVRHSMCPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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